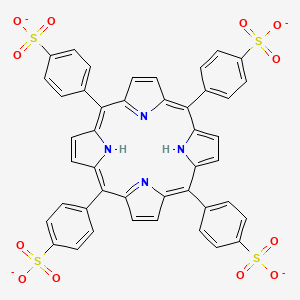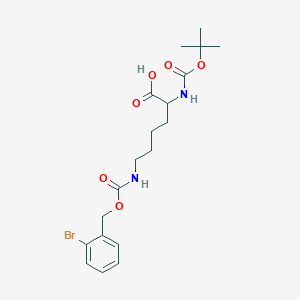
N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is a synthetic amino acid derivative used primarily in research and development. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the alpha-amino position and a 2-bromo-benzyloxycarbonyl (Z) group at the epsilon-amino position of the lysine molecule. This compound is often utilized in peptide synthesis and other biochemical applications due to its unique protective groups and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine typically involves the protection of the lysine molecule’s alpha and epsilon amino groupsThis can be achieved through a series of reactions involving reagents such as tert-butyl dicarbonate (Boc2O) and 2-bromo-benzyl chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group introduction .
Analyse Chemischer Reaktionen
Types of Reactions
N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromo-Z group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc and Z protecting groups can be removed under acidic or basic conditions to yield free lysine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Deprotection Reactions: Boc deprotection is usually carried out using trifluoroacetic acid (TFA), while Z deprotection can be achieved using hydrogenation or strong acids.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted lysine derivatives.
Deprotection Reactions: The major product is free lysine after removal of the protective groups.
Wissenschaftliche Forschungsanwendungen
N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is widely used in scientific research, including:
Peptide Synthesis: It serves as a building block in the synthesis of complex peptides and proteins.
Bioconjugation: The compound is used to introduce specific functional groups into peptides for bioconjugation studies.
Medicinal Chemistry: It is employed in the design and synthesis of peptide-based drugs and inhibitors.
Biological Studies: Researchers use it to study protein-protein interactions and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine involves its role as a protected lysine derivative. The protective groups prevent unwanted side reactions during peptide synthesis, allowing for selective reactions at other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-alpha-Boc-Nepsilon-2-chloro-Z-L-lysine: Similar structure but with a chlorine atom instead of bromine.
N-alpha-Boc-Nepsilon-2-fluoro-Z-L-lysine: Contains a fluorine atom in place of bromine.
N-alpha-Boc-Nepsilon-2-iodo-Z-L-lysine: Features an iodine atom instead of bromine.
Uniqueness
N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is unique due to the presence of the bromine atom, which offers distinct reactivity compared to its halogenated counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions .
Eigenschaften
IUPAC Name |
6-[(2-bromophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYVEZVZHJKJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane](/img/structure/B12322726.png)
![(2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol; (+)-Lariciresinol dimethyl ether](/img/structure/B12322741.png)
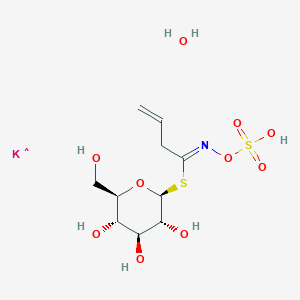
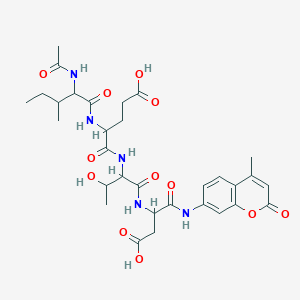
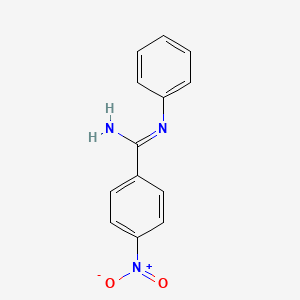
![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate](/img/structure/B12322768.png)

![3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate](/img/structure/B12322779.png)
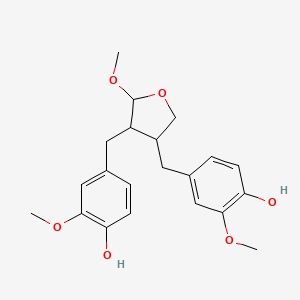
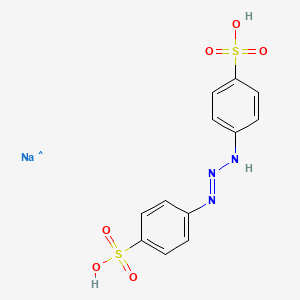
![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)
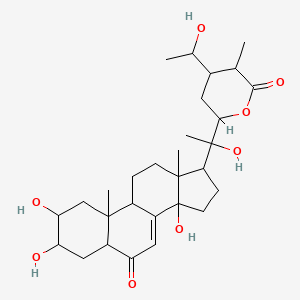
![3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B12322818.png)
